molecular formula C14H13FN2O2 B1355815 N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide CAS No. 926203-09-0

N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide

Cat. No.: B1355815
CAS No.: 926203-09-0
M. Wt: 260.26 g/mol
InChI Key: VWFUYVDBBPMUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide: is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a benzamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-fluoro-5-nitroaniline, undergoes nitration followed by reduction to yield 5-amino-2-fluoroaniline.

    Acylation: The 5-amino-2-fluoroaniline is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)benzamide
  • N-(5-Amino-2-fluorophenyl)-2-phenylacetamide
  • N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H16FN3O2C_{16}H_{16}FN_3O_2. The compound features a fluorine atom on the second carbon of the phenyl ring, an amino group, and a methoxy substituent on adjacent aromatic rings. These structural characteristics contribute to its unique physicochemical properties and biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to the active sites of these targets, modulating their activity, and triggering downstream signaling pathways. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer pathways, although detailed molecular docking studies and in vitro assays are required for further elucidation.

Anticancer Potential

This compound has been investigated for its potential as a kinase inhibitor. It specifically targets Provirus Integration of Maloney Kinase (PIM kinase), which is implicated in tumorigenesis. The compound's ability to inhibit kinase activity suggests potential applications in cancer therapeutics.

Interaction Studies

Initial interaction studies indicate that this compound may effectively bind to specific kinase domains, inhibiting their activity and altering downstream signaling pathways associated with cell proliferation and survival. Further research is needed to confirm its binding affinity and specificity compared to other known inhibitors.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary studies using cell lines have shown that this compound exhibits significant inhibition of cell proliferation in cancer models. For example, a study demonstrated that the compound reduced the viability of various cancer cell lines at micromolar concentrations.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, modifications to the amino or methoxy groups can significantly influence the compound's potency against specific kinases .
  • Dose-Response Relationships : Dose-response curves generated from assays with this compound show a typical inhibition pattern consistent with competitive inhibition mechanisms observed in other kinase inhibitors .

Data Table: Summary of Biological Activity

Activity Description Reference
Kinase InhibitionInhibits PIM kinase activity
Cell Proliferation InhibitionReduces viability in cancer cell lines
Binding AffinityPreliminary data suggests effective binding to kinases

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFUYVDBBPMUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.